N-(2-chlorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide
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Overview
Description
N-(2-chlorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinoline core: This can be achieved through a Pfitzinger reaction, where an isatin reacts with an arylamine in the presence of a base.
Introduction of the pyridin-2-yl group: This step might involve a cross-coupling reaction such as the Suzuki or Heck reaction.
Attachment of the 2-chlorophenyl group: This can be done through a nucleophilic aromatic substitution reaction.
Formation of the carboxamide group: This step typically involves the reaction of the carboxylic acid derivative with an amine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction might involve the conversion of the quinoline ring to a quinoline N-oxide.
Reduction: Reduction reactions could target the nitro groups (if present) to amines.
Substitution: Halogen atoms in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide.
Reduction: Reagents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. These might include enzymes, receptors, or nucleic acids. The compound could inhibit or activate these targets, leading to various biological effects. The exact pathways involved would depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Such as chloroquine and quinine, known for their antimalarial activity.
Pyridine derivatives: Like nicotinamide, which is a form of vitamin B3.
Uniqueness
N-(2-chlorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide is unique due to its specific combination of functional groups, which might confer distinct biological activities and chemical reactivity compared to other quinoline or pyridine derivatives.
Properties
Molecular Formula |
C21H14ClN3O |
---|---|
Molecular Weight |
359.8 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-2-pyridin-2-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C21H14ClN3O/c22-16-8-2-4-10-18(16)25-21(26)15-13-20(19-11-5-6-12-23-19)24-17-9-3-1-7-14(15)17/h1-13H,(H,25,26) |
InChI Key |
DBILJPIYOINHPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)NC4=CC=CC=C4Cl |
Origin of Product |
United States |
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